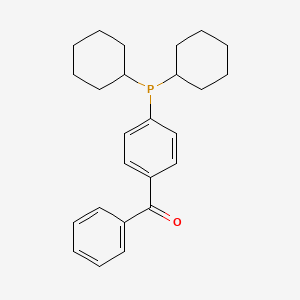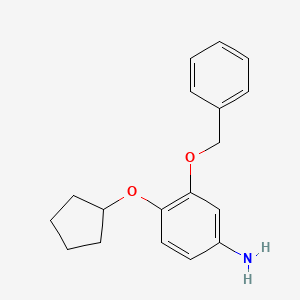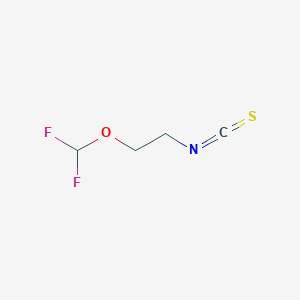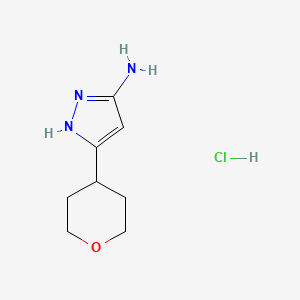
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is a chemical compound with the molecular formula C54H78NP3 and a molecular weight of 834.125106 g/mol . It is known for its complex structure, which includes multiple aromatic rings and phosphanyl groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone typically involves the reaction of dicyclohexylphosphine with a suitable aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a rhodium-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone involves its interaction with molecular targets through its phosphanyl groups. These groups can coordinate with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. The compound’s aromatic rings also play a role in stabilizing reaction intermediates and enhancing reaction selectivity .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine: Similar in structure but with a dimethylamino group instead of a phenylmethanone group.
Triphenylphosphine: A simpler phosphine compound with three phenyl groups instead of dicyclohexyl groups.
Uniqueness
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is unique due to its combination of dicyclohexylphosphanyl and phenylmethanone groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalysis and coordination chemistry, where it can offer enhanced selectivity and reactivity compared to simpler phosphine compounds .
Properties
Molecular Formula |
C25H31OP |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4-dicyclohexylphosphanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H31OP/c26-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1,4-5,10-11,16-19,22-23H,2-3,6-9,12-15H2 |
InChI Key |
HVNUTMBHFQQNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13715074.png)
![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)
![4-[2-(4-Bromophenyl)propan-2-yl]phenol](/img/structure/B13715101.png)








